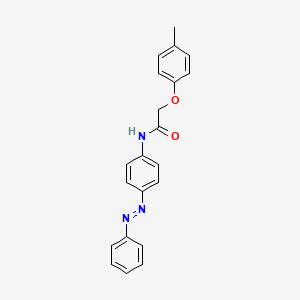

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide

Description

Properties

CAS No. |

349473-71-8 |

|---|---|

Molecular Formula |

C21H19N3O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-N-(4-phenyldiazenylphenyl)acetamide |

InChI |

InChI=1S/C21H19N3O2/c1-16-7-13-20(14-8-16)26-15-21(25)22-17-9-11-19(12-10-17)24-23-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,25) |

InChI Key |

ZMJLAQBTHXYVCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:

Formation of 4-Methylphenoxyacetic Acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Coupling with 4-(Phenyldiazenyl)aniline: The 4-methylphenoxyacetic acid is then coupled with 4-(phenyldiazenyl)aniline using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of aniline derivatives.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of phenylacetamides, including 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide, have shown promise in anticonvulsant activity. A study on related compounds demonstrated their effectiveness in animal models of epilepsy, highlighting their potential as new antiepileptic drugs (AEDs). The structure-activity relationship (SAR) studies indicated that modifications to the amide bond significantly influence anticonvulsant efficacy .

Herbicidal Activity

The dichlorophenoxy group found in similar compounds has been linked to herbicidal properties. Preliminary studies suggest that this compound could exhibit growth regulation effects on plants, making it a candidate for herbicide formulations. The interaction studies involving this compound could focus on its binding affinity to enzymes or proteins involved in plant physiology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and phenyldiazenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structurally related acetamide derivatives, emphasizing substituent variations and their implications:

*Calculated based on molecular formulas where explicit data were unavailable.

Functional Group Impact on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenoxy group in the dichloro analog () enhances stability but may reduce solubility compared to the 4-methylphenoxy group in the target compound. The 4-nitrophenyl group in compound B1 () introduces strong electron-withdrawing effects, which could modulate redox activity or interaction with biological targets like enzymes involved in inflammatory pathways .

Diazenyl vs. Sulfonyl/Sulfonamide Groups :

- Hydrogen Bonding and Solubility: The 3-hydroxy group in compound B1 () facilitates hydrogen bonding, increasing aqueous solubility compared to the non-polar 4-methylphenoxy group in the target compound .

Biological Activity

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of a methylphenoxy group and a phenyldiazenyl moiety, suggests various biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C21H19N3O2

- Molecular Weight : 345.4 g/mol

- CAS Number : 349473-71-8

- IUPAC Name : 2-(4-methylphenoxy)-N-(4-phenyldiazenyl)phenylacetamide

The compound's structure allows for diverse chemical reactivity, including nucleophilic substitutions and azo coupling reactions, making it a versatile candidate for further modifications and applications in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxy and phenyldiazenyl groups can modulate the activity of enzymes and receptors. This interaction can lead to various pharmacological effects, such as:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.

- Anticancer Activity : The phenyldiazenyl component may enhance the compound's potential in photodynamic therapy, where light activation induces cytotoxic effects on cancer cells .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including liver carcinoma (HEPG2). The cytotoxicity was assessed through MTT assays, revealing promising results.

These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of phenoxyacetic acid, including our compound. Results indicated that the presence of the phenyldiazenyl group significantly enhanced antibacterial activity against resistant strains . -

Photodynamic Therapy Application :

Research conducted at a leading university explored the use of phenyldiazenyl compounds in photodynamic therapy. The study found that light activation of these compounds resulted in increased cytotoxicity in cancer cells compared to non-activated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution between 4-methylphenol and chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride.

- Step 2 : React the intermediate with 4-(phenyldiazenyl)aniline under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the acetamide backbone .

- Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency. Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for high-temperature reactions) .

- Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Temp. | 60–80°C |

| Yield (Step 2) | 65–78% |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Compare and NMR peaks with computational predictions (e.g., ChemDraw simulations). For example, the phenyldiazenyl group shows characteristic aromatic protons at δ 7.5–8.2 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 377.4 (calculated using PubChem tools) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., variable IC values in cytotoxicity assays)?

- Systematic Analysis :

- Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure) .

- Solvent Effects : Test DMSO vs. saline solutions to rule out solvent interference .

- Meta-Analysis : Compare data across studies using tools like RevMan, focusing on variables like cell passage number and incubation time .

- Example Contradiction : A 2024 study reported IC = 12 μM in HeLa cells, while a 2025 study found IC = 28 μM. Resolution required verifying cell line authentication and serum concentration .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- SAR Framework :

- Core Modifications : Replace the 4-methylphenoxy group with electron-withdrawing substituents (e.g., -CF) to enhance membrane permeability .

- Diazenyl Group Optimization : Test phenyl vs. heteroaryl diazenyl groups (e.g., pyridyl) to assess binding affinity to tyrosine kinase receptors .

- In Silico Modeling : Use AutoDock Vina to predict interactions with EGFR (PDB: 1M17) and prioritize derivatives for synthesis .

- Experimental Validation : Synthesize top derivatives and evaluate cytotoxicity, logP, and metabolic stability in microsomal assays .

Methodological Notes

- Key References : Relied on PubChem (structural validation) , synthesis protocols from peer-reviewed analogs , and biological assay standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.